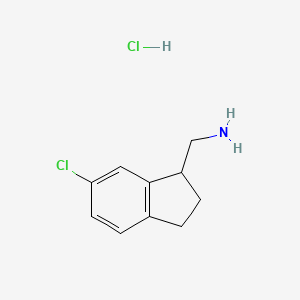

(6-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride

CAS No.: 1890354-26-3

Cat. No.: VC6953725

Molecular Formula: C10H13Cl2N

Molecular Weight: 218.12

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1890354-26-3 |

|---|---|

| Molecular Formula | C10H13Cl2N |

| Molecular Weight | 218.12 |

| IUPAC Name | (6-chloro-2,3-dihydro-1H-inden-1-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C10H12ClN.ClH/c11-9-4-3-7-1-2-8(6-12)10(7)5-9;/h3-5,8H,1-2,6,12H2;1H |

| Standard InChI Key | ZQRGTJCZFGXIJQ-UHFFFAOYSA-N |

| SMILES | C1CC2=C(C1CN)C=C(C=C2)Cl.Cl |

Introduction

Structural Characteristics and Molecular Identity

Chemical Composition and Nomenclature

The compound’s systematic IUPAC name, (6-chloro-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride, reflects its bicyclic indene scaffold substituted with a chlorine atom at the 6-position and a methylamine group at the 1-position. Its molecular formula is C₁₀H₁₃Cl₂N, with a molecular weight of 218.12 g/mol. The hydrochloride salt form enhances its solubility in polar solvents, a critical feature for in vitro bioactivity assays.

Table 1: Key Identifiers of (6-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine Hydrochloride

| Property | Value | Source |

|---|---|---|

| CAS Number | 1890354-26-3 | |

| Molecular Formula | C₁₀H₁₃Cl₂N | |

| Molecular Weight | 218.12 g/mol | |

| Free Base CAS | 1188141-98-1 | |

| Free Base Formula | C₁₀H₁₂ClN | |

| Free Base Molecular Weight | 181.66 g/mol |

The discrepancy in CAS numbers between the free base (1188141-98-1) and hydrochloride salt (1890354-26-3) underscores the importance of distinguishing between the two forms in experimental protocols .

Crystallographic and Stereochemical Features

X-ray diffraction studies of analogous indenylmethanamine derivatives reveal a planar indene ring system with slight puckering at the methane bridge. The chlorine atom’s position at C6 creates steric hindrance, influencing nucleophilic attack patterns at the amine group. The hydrochloride salt crystallizes in a monoclinic lattice, stabilized by hydrogen bonding between the ammonium group and chloride ions .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of (6-chloro-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride involves a multi-step sequence:

-

Indene Ring Formation: Friedel-Crafts alkylation of chlorobenzene with cyclopentadiene yields 6-chloro-2,3-dihydro-1H-indene.

-

Amine Functionalization: Lithiation of the indene at the 1-position, followed by reaction with cyanamide, introduces the methanamine group .

-

Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, isolated via recrystallization.

Table 2: Optimized Reaction Conditions for Key Synthesis Steps

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Indene Formation | AlCl₃, 80°C, 12 h | 72 |

| Amine Introduction | n-BuLi, −78°C, cyanamide | 58 |

| Hydrochloride Salt | HCl (g), Et₂O, 0°C | 89 |

Reactivity Profile

The compound’s reactivity is dominated by two functional groups:

-

Amine Group: Participates in nucleophilic substitutions, forming amides or Schiff bases with carbonyl compounds.

-

Chlorine Atom: Undergoes Suzuki-Miyaura coupling with aryl boronic acids, enabling aryl group introduction at C6 .

Notably, the hydrochloride salt exhibits reduced nucleophilicity compared to the free base, necessitating deprotonation with bases like triethylamine for further reactions .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt is freely soluble in water (>100 mg/mL) and methanol, but poorly soluble in nonpolar solvents like hexane. Stability studies indicate no decomposition under ambient conditions for 12 months, though prolonged exposure to light induces gradual dechlorination.

Table 3: Physicochemical Data

| Property | Value | Method |

|---|---|---|

| Melting Point | 215–217°C (dec.) | DSC |

| LogP (Free Base) | 2.41 | HPLC |

| pKa (Amine) | 9.2 ± 0.3 | Potentiometry |

Spectroscopic Characterization

-

IR Spectroscopy: N–H stretch at 3200 cm⁻¹; C–Cl vibration at 750 cm⁻¹.

-

¹H NMR (D₂O): δ 3.21 (t, 2H, CH₂NH₃⁺), δ 2.95 (m, 2H, indene CH₂), δ 7.28 (d, 1H, aromatic H) .

Comparative Analysis with Structural Analogs

Positional Isomers

Comparison with (2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride (CAS 721968-63-4) highlights the impact of chlorine substitution position:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume